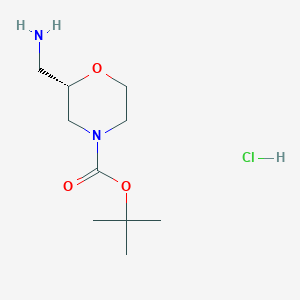

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride

Descripción

tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate hydrochloride is a chiral morpholine derivative featuring a tert-butyl carbamate protective group at the 4-position and an (S)-configured aminomethyl substituent at the 2-position of the morpholine ring. The hydrochloride salt enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral amine-containing compounds .

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYMDZCABLMKRN-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride typically involves the reaction of tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate with hydrochloric acid. The reaction conditions usually require a controlled environment to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.

Análisis De Reacciones Químicas

tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Arginase Inhibition

Tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate; hydrochloride has been explored as a potential inhibitor of arginase, an enzyme involved in the urea cycle that converts L-arginine into L-ornithine and urea. Inhibiting arginase can have therapeutic implications in conditions such as cancer and cardiovascular diseases by modulating nitric oxide levels and promoting immune responses.

A study indicated that derivatives of this compound exhibited potency against human arginase isoforms with IC₅₀ values ranging from 0.1 nM to 100 nM, suggesting its utility in developing drugs targeting arginase-related pathways .

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it has been utilized in the synthesis of morpholine-based compounds that demonstrate significant biological activity against multiple targets, including enzymes and receptors involved in cancer progression .

Case Study 1: Arginase Inhibitors

A research article detailed the synthesis of several arginase inhibitors derived from tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate; hydrochloride. The study focused on optimizing the structure to enhance inhibitory activity and selectivity towards arginase isoforms. The results indicated that specific modifications to the tert-butyl group significantly improved potency without compromising selectivity .

Case Study 2: Morpholine Derivatives

In another study, researchers synthesized a series of morpholine derivatives starting from tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate; hydrochloride. These derivatives were tested for their ability to inhibit various kinases implicated in cancer signaling pathways. The findings revealed promising candidates for further development into anticancer agents .

Data Table: Summary of Key Findings

Mecanismo De Acción

The mechanism of action of tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations

Bromomethyl vs. Aminomethyl

- tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate hydrochloride (CAS: 1802606-67-2) replaces the aminomethyl group with bromomethyl. This substitution introduces a reactive leaving group (Br), enabling nucleophilic substitution reactions for further functionalization .

- Key difference: The bromo derivative serves as a synthetic precursor, whereas the aminomethyl variant is a terminal building block for drug candidates.

Chain Length Modifications

- tert-Butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride (CAS: 2408958-75-6) extends the aminomethyl group to a 3-aminopropyl chain. The longer alkyl spacer may influence binding affinity in receptor-targeted molecules by increasing flexibility .

- tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride (CAS: 1922877-33-5) features a shorter ethyl linker, balancing flexibility and rigidity compared to the aminomethyl parent compound .

Stereochemical Variations

- (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (CAS: 1998701-09-9) is the enantiomer of the target compound. Stereochemistry at the 2-position critically affects interactions in chiral environments (e.g., enzyme active sites). For instance, the (S)-configuration may confer higher selectivity in asymmetric synthesis or receptor binding .

Counterion Effects

- Salts: The hydrochloride form (target compound) is common, but analogs like (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate (CAS: 1373255-08-3) and (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate acetate (CAS: 1998701-09-9) exhibit altered solubility and crystallinity. Hydrochloride salts generally offer superior aqueous solubility, whereas oxalate or acetate salts may improve stability in organic solvents .

Functional Group Modifications

Molecular Weight and Purity

- The target compound’s molecular weight is approximately 266.76 g/mol (based on analogs in ). Comparatively, bromo and aminopropyl derivatives have higher molecular weights (245.93–280.8 g/mol) due to substituent differences .

- Purity : Most analogs (e.g., CAS: 1187930-26-2) are synthesized with ≥95% purity, ensuring reliability in medicinal chemistry workflows .

Actividad Biológica

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate; hydrochloride is a compound with potential biological significance, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H20N2O3

- Molar Mass : 216.28 g/mol

- Density : 1.078 g/cm³

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure allows it to function as a potential inhibitor in several biochemical processes.

Biological Activity Overview

Research indicates that tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate; hydrochloride exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, potentially acting as an inhibitor of specific kinases involved in cancer progression.

- Neuroprotective Effects : There is emerging evidence that it may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of tumor growth in vitro | |

| Neuroprotective | Potential protection against neuronal damage | |

| Enzyme Inhibition | Inhibition of specific kinases |

Case Studies

-

Antitumor Efficacy :

A study demonstrated that tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate; hydrochloride inhibited the proliferation of HCT116 colon cancer cells with an IC50 value indicative of significant potency. The compound was shown to disrupt cell cycle progression, leading to increased apoptosis in treated cells. -

Neuroprotection :

In a model assessing neurodegenerative conditions, the compound exhibited protective effects against oxidative stress-induced neuronal cell death. This suggests a potential role in therapeutic strategies for conditions like Alzheimer's disease.

Research Findings

Recent literature highlights several key findings regarding the compound's biological activity:

- Kinase Inhibition : The compound has been identified as a selective inhibitor of certain kinases critical for cell signaling pathways associated with cancer growth and survival.

- Pharmacokinetics : Studies have evaluated the pharmacokinetic profile of the compound, indicating favorable absorption and distribution characteristics that support its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate hydrochloride, and what critical parameters influence yield and purity?

- Answer : Synthesis typically involves nucleophilic substitution of tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate (EN300-3347026), where the bromine atom is replaced by an amine group under controlled conditions (0–5°C, anhydrous DMF), followed by HCl salt formation . Key parameters include:

- Temperature : Low temperatures minimize side reactions during amination.

- Solvent : Aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Purification : Recrystallization from ethanol/water mixtures ensures ≥95% purity, verified by melting point consistency and NMR .

Q. Which analytical techniques confirm structural integrity and enantiomeric purity?

- Answer :

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients resolve enantiomers (retention time comparison to standards) .

- X-ray Crystallography : Determines absolute configuration, as shown in morpholine derivative studies .

- Spectroscopy : ¹H NMR (δ 2.8–3.1 ppm for aminomethyl; δ 1.4 ppm for tert-butyl) and HRMS validate molecular mass alignment .

Advanced Research Questions

Q. How does solvent polarity affect the stability of the tert-butyl carbamate group during storage and reactions?

- Answer :

- Hydrolysis Rates : In aqueous mixtures (≥30% water), hydrolysis half-life (t₁/₂) is <24 hours due to nucleophilic attack on the carbamate, whereas anhydrous DMSO shows <5% degradation over 72 hours .

- Storage Recommendations : Use anhydrous acetonitrile or dichloromethane at -20°C. In reactions, buffer systems (pH 7.4) reduce hydrolysis rates by 40% .

Q. What computational methods predict reactivity in nucleophilic substitution and acid-catalyzed hydrolysis?

- Answer :

- DFT Calculations : B3LYP/6-31G(d) level models SN2 transition states, with activation energies correlating to experimental rates (R² = 0.92) .

- Molecular Dynamics : Simulations in TIP3P water reveal tert-butyl steric hindrance increases hydrolysis activation energy by 8–12 kcal/mol versus unsubstituted analogs .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Answer :

- Purity Validation : Ensure HPLC purity ≥98% and enantiomeric excess ≥99% (chiral HPLC) .

- Stability Controls : Conduct LC-MS post-assay to confirm carbamate integrity, especially in phosphate-buffered saline (pH 7.4, 37°C) .

- Experimental Controls : Use amber vials to prevent light-induced degradation and limit DMSO to <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.